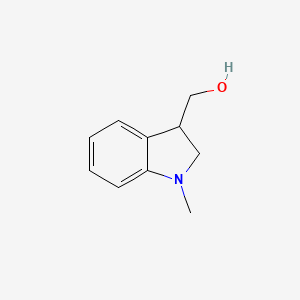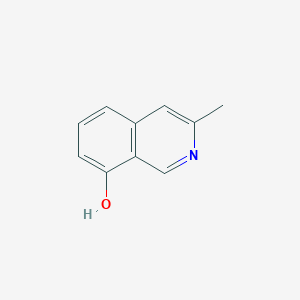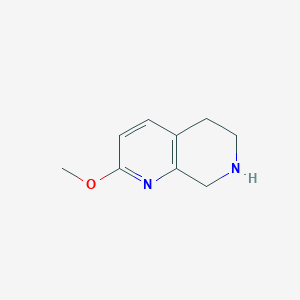![molecular formula C6H14O3Si B11919611 4-[Hydroxy(dimethyl)silyl]butanoic acid CAS No. 113902-26-4](/img/structure/B11919611.png)
4-[Hydroxy(dimethyl)silyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxydimethylsilyl)butanoic acid is a unique organosilicon compound characterized by the presence of a hydroxyl group and a dimethylsilyl group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(hydroxydimethylsilyl)butanoic acid typically involves the hydrosilylation of butenoic acid derivatives with dimethylsilane. The reaction is catalyzed by transition metal catalysts such as platinum or rhodium complexes under mild conditions. The general reaction scheme is as follows:
CH2=CH−CH2−COOH+HSi(CH3)2OHCatalystCH3Si(OH)(CH3)2CH2−CH2−COOH
Industrial Production Methods: Industrial production of 4-(hydroxydimethylsilyl)butanoic acid involves similar hydrosilylation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems ensures high yield and purity of the product.
Types of Reactions:
Oxidation: 4-(Hydroxydimethylsilyl)butanoic acid can undergo oxidation reactions to form corresponding silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds.
科学研究应用
4-(Hydroxydimethylsilyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.
作用机制
The mechanism of action of 4-(hydroxydimethylsilyl)butanoic acid involves its interaction with various molecular targets. The hydroxyl and dimethylsilyl groups facilitate its binding to specific enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving silicon-based chemistry, which is distinct from traditional organic compounds.
相似化合物的比较
- 4-(Hydroxymethylsilyl)butanoic acid
- 4-(Dimethylsilyl)butanoic acid
- 4-(Trimethylsilyl)butanoic acid
Comparison: 4-(Hydroxydimethylsilyl)butanoic acid is unique due to the presence of both hydroxyl and dimethylsilyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications.
属性
CAS 编号 |
113902-26-4 |
|---|---|
分子式 |
C6H14O3Si |
分子量 |
162.26 g/mol |
IUPAC 名称 |
4-[hydroxy(dimethyl)silyl]butanoic acid |
InChI |
InChI=1S/C6H14O3Si/c1-10(2,9)5-3-4-6(7)8/h9H,3-5H2,1-2H3,(H,7,8) |
InChI 键 |
HNKFFSUYESNNAF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11919534.png)

![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)


![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)
![6-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11919565.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethanamine](/img/structure/B11919570.png)




![3-Isopropylpyrazolo[1,5-a]pyridine](/img/structure/B11919594.png)
